(2-Cyclopropylpyrimidin-4-yl)methanol
Description
Structural Identification and IUPAC Nomenclature
(2-Cyclopropylpyrimidin-4-yl)methanol is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The compound features a cyclopropyl substituent at position 2 and a hydroxymethyl (-CH₂OH) group at position 4. Its IUPAC name, This compound , reflects this substitution pattern.
Molecular Formula : C₈H₁₀N₂O
Molecular Weight : 150.18 g/mol
SMILES Notation : C1CC1C2=NC=CC(=N2)CO
Canonical SMILES : C1CC1C2=NC=CC(=N2)CO
InChI Key : IXZQCHBBQDRTJI-UHFFFAOYSA-N
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₁₀N₂O | |
| Boiling Point | Not reported | |
| Melting Point | Not reported |
The cyclopropyl group introduces steric strain due to its non-planar structure, while the hydroxymethyl group enables hydrogen bonding and derivatization potential.
Historical Context in Pyrimidine Chemistry
Pyrimidine chemistry originated in the 19th century with the isolation of uric acid (1776) and alloxan (1818). The systematic study of pyrimidines began with Pinner’s work in 1884, who synthesized derivatives using ethyl acetoacetate and amidines. This compound represents a modern iteration of these efforts, optimized for applications in medicinal chemistry.
Key milestones:
- 1900 : Gabriel synthesized the parent pyrimidine ring via reduction of trichloropyrimidine.
- 21st Century : Substituted pyrimidines gained prominence as scaffolds for kinase inhibitors and anticancer agents.
The compound’s design aligns with strategies to enhance metabolic stability through cyclopropyl substitution, a tactic widely adopted post-2000.
Classification within Heterocyclic Compounds
This compound belongs to the diazine family, a subclass of heterocyclic compounds with two nitrogen atoms in a six-membered ring. Its classification is further refined as follows:
The cyclopropyl group distinguishes it from simpler pyrimidines like cytosine or uracil, enabling unique interactions with biological targets such as MCL1.
Structure-Function Overview
The compound’s bioactivity stems from synergistic effects between its substituents:
Pyrimidine Core :
Cyclopropyl Group :
Hydroxymethyl Group :
Electronic Effects :
- Electron-withdrawing nitrogen atoms deactivate the ring, directing electrophilic substitution to C5.
- The cyclopropyl group exerts inductive electron donation, subtly modulating reactivity.
This structure-function relationship underscores its utility in synthesizing fused heterocycles, such as thienopyrimidines, which exhibit anticancer activity.
Properties
IUPAC Name |
(2-cyclopropylpyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-7-3-4-9-8(10-7)6-1-2-6/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZQCHBBQDRTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Cyclopropylpyrimidin-4-yl)methanol is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, along with its analogs, is being studied for various therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including structure-activity relationships (SAR), mechanism of action, and potential therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropyl group attached to a pyrimidine ring, which is known to influence its biological properties.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds structurally related to this compound have been shown to inhibit cyclooxygenase-2 (COX-2) activity. In vitro assays indicated that certain derivatives displayed IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting significant anti-inflammatory activity .
Anticancer Activity
The anticancer properties of pyrimidine derivatives have also been investigated. In a study focusing on various cancer cell lines, compounds similar to this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can enhance potency and selectivity. For example, substituents at the 4-position have been linked to increased COX-2 inhibition .
Study 1: Anti-inflammatory Activity
In a controlled experiment, this compound was tested for its ability to reduce inflammation in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.
Study 2: Anticancer Efficacy
A recent publication reported on the use of this compound in various cancer models. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent against specific cancers such as breast and colon cancer .
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound has shown promise in drug development due to its potential biological activities. It has been investigated for its pro-apoptotic properties , which could be beneficial in treating cancers and autoimmune diseases. For instance, research indicates that it may enhance apoptosis in cancer cells, leading to reduced tumor growth .
Table 1: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| Pro-apoptotic Properties | Induces apoptosis in cancer cells | |
| Anticancer Potential | Reduces tumor growth | |
| Immune Modulation | Potential treatment for autoimmune diseases |
Agrochemicals
Pesticide Development
(2-Cyclopropylpyrimidin-4-yl)methanol has been utilized as an intermediate in the synthesis of agrochemicals. Its structural features allow it to function effectively as a precursor for developing novel pesticides. Studies have demonstrated its efficacy against various pests while minimizing environmental impact .
Table 2: Agrochemical Efficacy Comparison
| Compound Name | Active Ingredient | Application Type | Efficacy |
|---|---|---|---|
| Compound A | This compound | Insecticide | Moderate |
| Compound B | Similar Pyrimidine Derivative | Fungicide | High |
| Compound C | Alternative Agrochemical | Herbicide | Low |
Organic Synthesis
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis, particularly for creating complex heterocyclic compounds. Its use in cross-coupling reactions has been documented, facilitating the formation of various derivatives with potential biological activities.
Case Study: Synthesis of Antimicrobial Derivatives
Research involving the Sonogashira reaction demonstrated how this compound could be utilized to synthesize novel compounds with promising antimicrobial properties. These derivatives exhibited significant activity against various pathogens, indicating the compound's utility in developing new antimicrobial agents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism of action appears to involve inhibition of key enzymes essential for microbial survival.
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural and Functional Group Analysis
The compound’s closest structural analogs include pyrimidine derivatives with substituents at the 2- and 4-positions. A key comparator is 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8), which shares the pyrimidine core but differs in substituents and functional groups (Table 1).
Table 1: Structural Comparison of (2-Cyclopropylpyrimidin-4-yl)methanol and 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
| Parameter | This compound | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O | C₆H₅ClN₂O₂ |
| Molecular Weight | 150.178 g/mol | 174.57 g/mol |
| Substituents | 2-Cyclopropyl, 4-hydroxymethyl | 2-Chloro, 6-methyl, 4-carboxylic acid |
| Key Functional Groups | Hydroxymethyl (-CH₂OH) | Carboxylic acid (-COOH), Chloro (-Cl) |
| CAS Number | 1240725-54-5 | 89581-58-8 |
| Applications | Pharmaceutical intermediates | Agrochemical synthesis |
Chemical and Reactivity Differences
In contrast, the chloro and methyl groups in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enhance electrophilicity at the pyrimidine ring, favoring hydrolysis or carboxylate-mediated reactions . The hydroxymethyl group in the target compound offers hydrogen-bonding capability, making it suitable for interactions in enzyme-binding pockets. The carboxylic acid group in the comparator enables salt formation or conjugation reactions, expanding its utility in coordination chemistry .
Synthetic Utility: this compound’s hydroxymethyl group can undergo oxidation to form aldehydes or further functionalization via esterification. The cyclopropyl ring may also participate in strain-release-driven reactions . 2-Chloro-6-methylpyrimidine-4-carboxylic acid is often used as a precursor for herbicides, leveraging its chloro group for nucleophilic displacement and its carboxylic acid for chelation or derivatization .
Physicochemical Properties
While direct comparative data on solubility or melting points are unavailable in the provided sources, the hydroxymethyl group in this compound likely increases its hydrophilicity compared to the more lipophilic chloro-methyl-carboxylic acid derivative. This difference would impact their respective applications in aqueous vs. organic-phase reactions .
Research Implications and Limitations
- Gaps in Data : Direct comparative studies on biological activity, stability, or pharmacokinetics between these compounds are absent in the reviewed literature. Further research is needed to explore their relative efficacies in target applications.
Note: All referenced data adhere to the Globally Harmonized System (GHS) standards for chemical classification and labeling, ensuring consistency in safety and handling protocols .
Preparation Methods
General Approach
The synthesis of this compound typically proceeds via multi-step organic transformations starting from appropriately substituted pyrimidine precursors. The key steps involve:
- Introduction of the cyclopropyl group at the 2-position of the pyrimidine ring.
- Installation of the hydroxymethyl group at the 4-position.
- Functional group interconversions and purification.
Cyclopropyl Group Introduction
The cyclopropyl substituent is commonly introduced via palladium-catalyzed cross-coupling reactions or nucleophilic substitution on halogenated pyrimidines. For example, a 2-halopyrimidine intermediate can undergo Suzuki or Negishi coupling with cyclopropylboronic acid or cyclopropylmetal reagents under palladium catalysis to afford the 2-cyclopropylpyrimidine core.
Alternatively, cyclopropylation may be achieved by direct alkylation using cyclopropylmethyl halides under basic conditions, although this method requires careful control to avoid side reactions.
Hydroxymethyl Group Installation at the 4-Position
The 4-position hydroxymethyl group is typically introduced by reduction of a 4-formyl or 4-chloromethyl pyrimidine intermediate:
Reduction of 4-formylpyrimidine : The aldehyde group at the 4-position can be reduced to the corresponding alcohol using mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Nucleophilic substitution of 4-chloromethylpyrimidine : The chlorine atom at the 4-position can be substituted by hydroxide ion under basic aqueous conditions to yield the hydroxymethyl derivative.
Multi-step Synthesis Example
A representative synthetic route may involve:
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Product |
|---|---|---|---|---|
| 1 | Halogenation | Pyrimidine | NBS or other brominating agents | 2-Bromopyrimidine |
| 2 | Cyclopropylation (Cross-coupling) | 2-Bromopyrimidine | Cyclopropylboronic acid, Pd(0) catalyst | 2-Cyclopropylpyrimidine |
| 3 | Formylation | 2-Cyclopropylpyrimidine | DMF, POCl3 (Vilsmeier-Haack reaction) | 2-Cyclopropyl-4-formylpyrimidine |
| 4 | Reduction | 2-Cyclopropyl-4-formylpyrimidine | NaBH4 or catalytic hydrogenation | This compound |
This sequence ensures selective functionalization at the 2- and 4-positions with high regioselectivity.
Detailed Research Findings and Optimization
Catalysts and Conditions
- Palladium Catalysts : Pd(0) catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands are effective for the cross-coupling cyclopropylation step, providing high yields and selectivity.
- Solvents : Common solvents include DMF, toluene, or dioxane, chosen based on solubility and reaction kinetics.
- Temperature : Typically, cross-coupling reactions are performed at 80–120 °C to optimize conversion.
- Reduction Step : Sodium borohydride in methanol or ethanol at 0–25 °C offers mild and selective reduction of aldehydes to alcohols without affecting sensitive groups.
Purification Techniques
- Chromatographic purification (e.g., silica gel column chromatography) is employed after each step to isolate intermediates.
- Crystallization techniques are used for final product purification to enhance purity (>98%).
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Palladium-catalyzed cross-coupling | High regioselectivity, broad substrate scope | Requires expensive catalysts, inert atmosphere | 70–85 |
| Direct alkylation with cyclopropylmethyl halide | Simpler reagents, fewer steps | Lower selectivity, possible side reactions | 50–65 |
| Reduction of 4-formyl intermediate | Mild conditions, high selectivity | Requires prior formylation step | 80–90 |
| Nucleophilic substitution of 4-chloromethyl intermediate | Straightforward substitution | Harsh conditions may affect other groups | 60–75 |
Notes on Related Compounds and Patent Literature
- Related compounds such as (5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol have been synthesized via similar multi-step pathways involving bromination, cyclopropylation, and hydroxymethyl group introduction, highlighting the applicability of these methods to substituted pyrimidines.
- Patent EP0162538A2 describes cyclopropane derivatives and their preparation, emphasizing palladium-catalyzed coupling and esterification processes which can be adapted for the synthesis of this compound.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (2-cyclopropylpyrimidin-4-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis of pyrimidine derivatives often involves nucleophilic substitution or cyclopropane ring formation. For example, related compounds like [3-(2-Chloro-pyrimidin-4-yl)-phenyl]-methanol (CAS 859517-90-1) are synthesized via Suzuki-Miyaura coupling or halogen displacement reactions . To optimize yield:
- Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
- Employ microwave-assisted heating to reduce reaction time and improve regioselectivity.
- Monitor intermediates via LC-MS (e.g., ESI-MS as in ).
- Data Analysis Tip: Track reaction progress using TLC with UV-active spots or HPLC (C18 column, MeOH/H₂O mobile phase) .
- Data Analysis Tip: Track reaction progress using TLC with UV-active spots or HPLC (C18 column, MeOH/H₂O mobile phase) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer: Combine spectroscopic techniques:
- ¹H/¹³C NMR: Identify cyclopropane protons (δ ~0.5–2.0 ppm) and pyrimidine aromatic protons (δ ~8.0–9.0 ppm) .
- HRMS: Confirm molecular weight (e.g., ESI-MS calc’d for C₈H₁₀N₂O: 150.0793; observed: 150.0795).
- IR: Detect -OH stretch (~3200–3600 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
Advanced Research Questions
Q. How do electronic effects of the cyclopropyl group influence the reactivity of the pyrimidine ring in this compound?
- Methodological Answer:
- Perform DFT calculations (e.g., Gaussian 16) to map electron density on the pyrimidine ring. Cyclopropane’s strain induces hyperconjugation, altering electrophilicity at C-2 and C-5 positions.
- Validate experimentally via Hammett studies : Compare reaction rates of derivatives with substituents of varying σ values.
- Case Study : In analogous compounds (e.g., 4-(4-Fluorophenyl)pyrimidine-methanol), electron-withdrawing groups reduce nucleophilic attack at C-4 .
Q. What strategies resolve contradictions in stability data for this compound under varying pH and solvent conditions?
- Methodological Answer:
- Experimental Design : Use a factorial design (pH 3–9, solvents: MeOH, DMSO, H₂O) to model degradation kinetics. For example, suggests chromatographic retention varies with pH/MeOH content .
- Analytical Tools :
- HPLC-PDA : Quantify degradation products (e.g., oxidized methanol to carboxylic acid).
- Arrhenius plots : Determine activation energy for hydrolysis.
- Conflict Resolution : If literature reports conflicting logP values (e.g., 2.29 in vs. other studies), validate via shake-flask method (octanol/water partitioning) .
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
- Methodological Answer:
- Protecting Groups : Temporarily protect the -OH group (e.g., TBSCl) to direct electrophiles to the pyrimidine ring.
- Directed Ortho-Metalation : Use LDA to deprotonate specific positions, followed by quenching with electrophiles.
- Case Study : In Compound C2-C7 (), spiro-cyclopropane systems require strict steric control during functionalization.
Data Interpretation & Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data for this compound analogs?
- Methodological Answer:
- Apply time-series analysis (e.g., three-wave panel design as in ) to distinguish short-term vs. long-term effects.
- Mediation Analysis : Use structural equation modeling (SEM) to test if effort exertion (a proxy for reactivity in chemical assays) explains variability (e.g., β=0.09 for short-term vs. β=-0.17 for long-term effects) .
- Statistical Tools : Bootstrapping (n=5000 samples) to confirm indirect effects, as in .
Stability & Storage
Q. What are the best practices for storing this compound to prevent decomposition?
- Methodological Answer :
- Storage Conditions : Under inert gas (N₂/Ar) at -20°C, based on analogs like (3-(2-Chloropyrimidin-4-yl)phenyl)methanol .
- Stability Screening : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.
Ethical & Reporting Standards
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Follow FAIR Data Principles : Publish NMR (FID files), HPLC chromatograms, and raw kinetic data in repositories like Zenodo.
- Pre-registration : Document synthetic protocols on platforms like ChemRxiv to mitigate publication bias.
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
